1-Benzothiophene 1-oxide chemical structure and properties
1-Benzothiophene 1-oxide chemical structure and properties
An In-depth Technical Guide to 1-Benzothiophene 1-oxide: Structure, Properties, and Applications
Introduction
1-Benzothiophene 1-oxide is a heterocyclic compound featuring a benzothiophene core where the sulfur atom is oxidized to a sulfoxide. This modification introduces chirality and significantly alters the electronic and reactive properties of the parent molecule, making it a versatile building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
1-Benzothiophene 1-oxide consists of a benzene ring fused to a five-membered thiophene ring, with an oxygen atom double-bonded to the sulfur atom. This creates a tetrahedral geometry at the sulfur atom.[1]
Structural Representations:
| Representation Type | Value |
| SMILES | C1=CC=C2C(=C1)C=CS2=O[1] |
| InChI | InChI=1S/C8H6OS/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H[1] |
| InChIKey | TVBBBGXDQQURHJ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 1-benzothiophene 1-oxide are summarized below.
Table 1: Physical and Chemical Properties of 1-Benzothiophene 1-oxide
| Property | Value | Reference |
| Molecular Formula | C₈H₆OS | [1][2] |
| Molecular Weight | 150.20 g/mol | [1] |
| Appearance | White or cream to pale orange/brown crystalline powder | [1] |
| Boiling Point | 496.8°C at 760 mmHg | [1] |
| Density | 1.45 g/cm³ | [1] |
| Flash Point | 254.2°C | [1] |
| LogP | 2.78250 | [1] |
| Topological Polar Surface Area | 36.3 Ų | [2] |
Synthesis and Reactivity
The most common method for synthesizing 1-benzothiophene 1-oxide is the controlled oxidation of 1-benzothiophene.[1]
1-Benzothiophene 1-oxide exhibits a rich and diverse chemical reactivity, making it a valuable intermediate in organic synthesis.[1] A key reaction is the Pummerer-type reaction, which involves the conversion of the sulfoxide to form new carbon-carbon or carbon-heteroatom bonds.[1]
Spectroscopic Analysis
Spectroscopic techniques are crucial for the characterization of 1-benzothiophene 1-oxide.
Table 2: Expected Spectroscopic Data for 1-Benzothiophene 1-oxide
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the sulfoxide group. |
| ¹³C NMR | Aromatic carbons will appear in the range of 120-145 ppm. The carbon atoms closest to the sulfoxide group will be shifted downfield. |
| IR Spectroscopy | Characteristic S=O stretching vibration around 1050 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.[3] |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (150.20 m/z). |
Applications in Drug Development and Research
Benzothiophene and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[4] The oxidized forms, such as 1-benzothiophene 1-oxide and the corresponding 1,1-dioxide, are also of significant interest.
-
Anticancer Activity: Benzothiophene derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] Some benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent STAT3 inhibitors and have been shown to induce apoptosis in cancer cells.[5]
-
Enzyme Inhibition: Recently, benzo[b]thiophene-1,1-dioxide derivatives have been identified as novel covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the serine biosynthesis pathway that is often hyperactive in tumors.[6]
-
Anti-inflammatory and Antimicrobial Activity: The benzothiophene scaffold is present in compounds with significant anti-inflammatory and broad-spectrum antimicrobial properties.[4]
-
Neuroprotection: Certain derivatives have shown potential for neuroprotection.[4]
-
Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Some benzothiophene derivatives can activate PPARα or PPARγ, which are intranuclear transcription factors involved in various diseases.[7]
Experimental Protocols
Synthesis of 1-Benzothiophene 1-oxide
Objective: To synthesize 1-benzothiophene 1-oxide via the oxidation of 1-benzothiophene.
Materials:
-
1-Benzothiophene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Dissolve 1-benzothiophene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-benzothiophene 1-oxide as a solid.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Pummerer Reaction of 1-Benzothiophene 1-oxide
Objective: To perform a Pummerer reaction on 1-benzothiophene 1-oxide to introduce a functional group at the α-position.
Materials:
-
1-Benzothiophene 1-oxide
-
Acetic anhydride (Ac₂O)
-
A suitable nucleophile (e.g., a silyl enol ether)
-
Anhydrous toluene
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add 1-benzothiophene 1-oxide (1.0 eq) and anhydrous toluene.
-
Add acetic anhydride (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 1-2 hours.
-
Cool the reaction to room temperature and then add the nucleophile (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the α-functionalized benzothiophene product.
-
Characterize the product using appropriate spectroscopic methods.
References
- 1. 1-Benzothiophene 1-oxide (51500-42-6) for sale [vulcanchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of benzo[b]thiophene-1,1-dioxide derivatives as novel PHGDH covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof - Google Patents [patents.google.com]
